3-Amino-2,6-dibromopyridine
Overview
Description
3-Amino-2,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is a solid that is soluble in organic solvents like chloroform and dimethyl sulfoxide. It is widely used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
3-Amino-2,6-dibromopyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with organomagnesiums and organolithiums, leading to the formation of substituted and functionalized structures
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects can diminish over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and levels of metabolites, leading to changes in cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2,6-dibromopyridine typically involves a multi-step process:
Nitration of Pyridine: Pyridine is first nitrated to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is then reduced to form 3-aminopyridine.
Bromination: Finally, 3-aminopyridine undergoes bromination to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The amino group can be involved in reduction and oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are employed.
Major Products:
- Substituted pyridines
- Coupled products with various aryl or alkyl groups
- Reduced or oxidized derivatives of the amino group
Scientific Research Applications
3-Amino-2,6-dibromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromopyridine depends on its specific application:
In Organic Synthesis: It acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
In Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
- 3-Amino-2,6-dichloropyridine
- 3-Amino-2,6-difluoropyridine
- 3-Amino-2,6-diiodopyridine
Comparison:
- Reactivity: 3-Amino-2,6-dibromopyridine is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine atoms .
- Applications: While all these compounds are used in organic synthesis, the dibromo derivative is preferred in reactions requiring higher reactivity and selectivity .
- Uniqueness: The presence of bromine atoms in this compound provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2,6-dibromopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTOIQFRVBJJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355832 | |
Record name | 3-Amino-2,6-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-57-0 | |
Record name | 2,6-Dibromo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,6-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Amino-2,6-dibromopyridine used in material science?
A: this compound serves as a building block in the synthesis of conjugated microporous polymers (CMPs) []. Specifically, it participates in Sonogashira–Hagihara cross-coupling reactions alongside 1,3,5-triacetylenebenzene and 2,4,6-tribromoaniline to create CMP hollow nanospheres []. These nanospheres show promise in enhancing flame retardancy in epoxy resin materials, potentially contributing to building energy saving applications [].
Q2: What are the structural characteristics of this compound?
A: this compound, when protonated, exists as a planar cation, with the exception of the hydrogen atoms attached to the nitrogen []. This cation interacts with bromide anions and water molecules through hydrogen bonding and bromine–bromine interactions []. Furthermore, a unique electrostatic interaction occurs between the aryl bromine and the centroids of two pyridine rings, forming a non-covalent bond described as a "bridge-like" interaction [].
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